6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Overview
Description
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 3rd positions, respectively, and a methyl group at the 1st position of the pyrazolo[3,4-b]pyrazine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyrazine Core: The core structure can be synthesized by the cyclization of appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically include:
Continuous Halogenation: Using continuous flow reactors to introduce halogens efficiently.
Automated Methylation: Employing automated systems for the methylation step to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: The compound can modulate pathways like the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-c]pyridine
- 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c1-12-6-4(5(8)11-12)9-2-3(7)10-6/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMOBUPTUGNVJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=N1)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221435 | |
Record name | 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539296-66-6 | |
Record name | 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1539296-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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